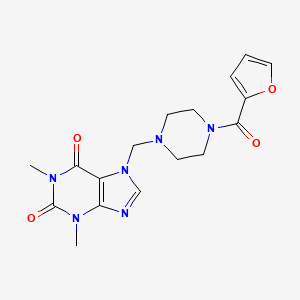![molecular formula C13H10N2O3S2 B14100190 Ethyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate](/img/structure/B14100190.png)
Ethyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate is a complex heterocyclic compound This compound is characterized by its unique thiazoloquinazoline core, which is a fused ring system combining thiazole and quinazoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate typically involves multi-step organic reactions One common approach starts with the preparation of the thiazole ring, followed by the construction of the quinazoline moiety
Thiazole Ring Formation: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Quinazoline Moiety Construction: The quinazoline ring is often constructed through a condensation reaction between an anthranilic acid derivative and a formamide derivative.
Final Assembly: The thiazole and quinazoline intermediates are then fused together through a cyclization reaction, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of ethyl 5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkyl or aryl esters.
科学研究应用
Ethyl 5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of ethyl 5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
Ethyl 5-oxo-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate: Lacks the sulfanylidene group, resulting in different chemical reactivity and biological activity.
Methyl 5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate is unique due to the presence of the sulfanylidene group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H10N2O3S2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
ethyl 5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate |
InChI |
InChI=1S/C13H10N2O3S2/c1-2-18-12(17)9-10-14-11(16)7-5-3-4-6-8(7)15(10)13(19)20-9/h3-6H,2H2,1H3,(H,14,16) |
InChI 键 |
SCNUEYPNYMTJIK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=S)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100123.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100140.png)
![3-(2-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14100141.png)
![1-[3-(3-Methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100160.png)

![(2S,3R,4S,5S,6R)-2-[(4,8-dihydroxy-1-naphthyl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B14100168.png)

![7-(4-fluorophenyl)-3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B14100192.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one](/img/structure/B14100200.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100209.png)

